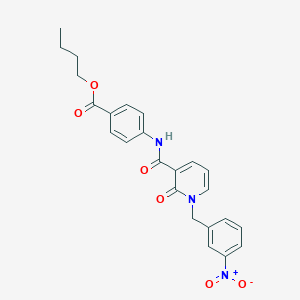
Butyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Butyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that incorporates both aromatic and heterocyclic structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O7 with a molecular weight of 465.5 g/mol. The structure features a butyl group attached to a benzoate moiety, which is further connected to a 2-oxo-1,2-dihydropyridine ring substituted with a 3-nitrobenzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O7 |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 852365-10-7 |
Anticancer Activity
Recent studies have indicated that compounds related to the dihydropyridine structure exhibit significant anticancer properties. For instance, a study highlighted that derivatives of dihydropyridine showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer effects.
- Mechanism of Action : The compound is thought to interact with specific molecular targets involved in cancer cell growth and survival, potentially modulating pathways such as the PI3K/Akt and MAPK signaling cascades.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structural features have shown broad-spectrum activity against various bacterial strains.
- Antibacterial Studies : Research has demonstrated that derivatives containing the dihydropyridine core can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, showing effectiveness comparable to standard antibiotics.
- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Dihydropyridine Derivatives : A study published in Bioorganic & Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their anticancer activity. The results indicated that modifications at specific positions on the dihydropyridine ring could enhance cytotoxic effects against cancer cells (PMC3543391).
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of antimicrobial activity in compounds containing oxadiazole and dihydropyridine rings. Results showed significant antibacterial activity against resistant strains such as MRSA (PMC8268636).
属性
IUPAC Name |
butyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-2-3-14-33-24(30)18-9-11-19(12-10-18)25-22(28)21-8-5-13-26(23(21)29)16-17-6-4-7-20(15-17)27(31)32/h4-13,15H,2-3,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCOHWZWMYOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














